4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-yl)amino]anilino]isoindol-1-one
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Overview
Description
2-chloro-3-(trifluoromethyl)benzonitrile . This compound is characterized by its molecular formula C8H3ClF3N and a molecular weight of 205.56 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(trifluoromethyl)benzonitrile typically involves the introduction of the chlorine and trifluoromethyl groups onto the benzene ring. One common method is the reaction of 2-chlorobenzonitrile with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields an amine, while substitution reactions can produce a variety of substituted benzonitriles.
Scientific Research Applications
2-chloro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitrile group can form hydrogen bonds with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-chloro-4-(trifluoromethyl)benzonitrile
- 2-chloro-5-(trifluoromethyl)benzonitrile
- 2-chloro-6-(trifluoromethyl)benzonitrile
Comparison: While these compounds share similar structural features, the position of the trifluoromethyl group on the benzene ring can significantly influence their chemical and biological properties. For instance, the position of the substituents can affect the compound’s reactivity, solubility, and interaction with biological targets. 2-chloro-3-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct properties and applications.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-yl)amino]anilino]isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIXNBFUBOBTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)NC4=NC(=O)C5=C4C(=C(C(=C5Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)NC4=NC(=O)C5=C4C(=C(C(=C5Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6Cl8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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